Ethyl eburnamenine-14-carboxylate

Übersicht

Beschreibung

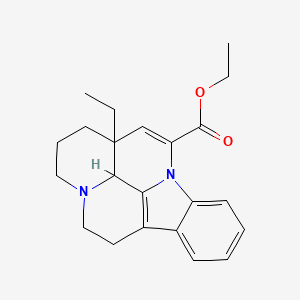

Ethyl eburnamenine-14-carboxylate is a chemical compound with the formula C22H26N2O2 . It is an impurity of Vinpocetine , which is a derivative of the vinca alkaloid vincamine . Vinpocetine is known for its effect of enhancing cerebral blood flow and providing neuroprotection .

Synthesis Analysis

Ethyl eburnamenine-14-carboxylate is a semi-synthetic derivative of vincamine . The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .Molecular Structure Analysis

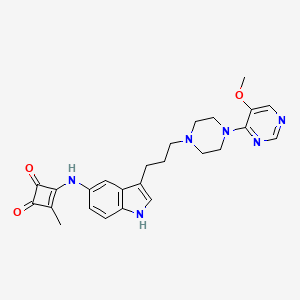

The molecular structure of Ethyl eburnamenine-14-carboxylate is represented by the InChI key DDNCQMVWWZOMLN-UHFFFAOYSA-N . The SMILES representation is CCOC(=O)C1=CC2(CC)CCCN3CCc4c(n1c1ccccc41)C32 .Physical And Chemical Properties Analysis

Ethyl eburnamenine-14-carboxylate has a molecular weight of 350.46 . It has a log10WS (Log10 of Water solubility in mol/l) of -4.84 and a logPoct/wat (Octanol/Water partition coefficient) of 4.148 . Its McGowan’s characteristic volume (McVol) is 272.440 ml/mol .Wissenschaftliche Forschungsanwendungen

Neuroprotective Properties : Ethyl eburnamenine-14-carboxylate derivatives have shown neuroprotective properties. In a study, a derivative named LHT 1-02 was found to be effective in preventing reperfusive damage after acute brain ischemia in cats, suggesting potential as a neuroprotective drug (Makarova et al., 2014).

Modulation of GABAA Receptors : A derivative, VA-045, showed effects on GABAA receptor-mediated Cl− currents in rat cerebral cortical neurons, indicating its potential in modulating neurotransmitter systems (Munakata et al., 1996).

Treatment of Tumoral Calcinosis : Vinpocetine, a derivative of ethyl eburnamenine-14-carboxylate, was effective in eliminating tumoral calcinosis in hemodialysis patients with renal failure, indicating its utility in treating mineral and metal accumulations in soft tissues (Ueyoshi & Ota, 1992).

Chemical and Pharmacological Properties : Another derivative, AF 698, showed lower acute toxicity than vincamine and had a significant peripheral and central vasodilator action, suggesting its usefulness in treating vascular conditions (Marzo et al., 1982).

Vasodilator Effects and Cyclic Nucleotide Metabolism : Vinpocetine also showed an ability to inhibit Ca2+-dependent phosphodiesterase in vascular smooth muscle, leading to vasodilation and potential benefits in vascular diseases (Hagiwara et al., 1984).

Cognitive Enhancer in Brain Injury : VA-045 demonstrated potential as a cognitive enhancer in mice with concussive brain injury, suggesting its application in treating learning and memory dysfunctions associated with brain injuries (Tang et al., 1997).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNCQMVWWZOMLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860599 | |

| Record name | Ethyl eburnamenine-14-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl eburnamenine-14-carboxylate | |

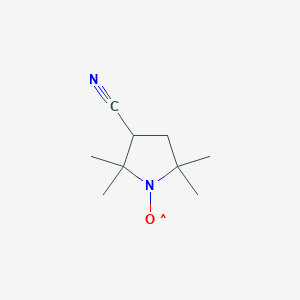

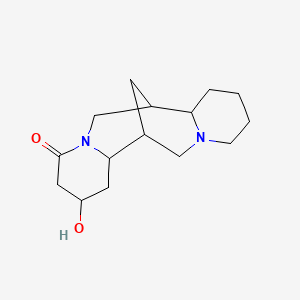

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.